molecular formula C9H9BrO3S B14320675 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione CAS No. 111872-83-4

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione

Katalognummer: B14320675
CAS-Nummer: 111872-83-4
Molekulargewicht: 277.14 g/mol
InChI-Schlüssel: ADROYNOJUHQGPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylphenol with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxathiine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzoxathiine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Similar structure but contains a nitrogen atom instead of oxygen.

    6-Bromo-2-methyl-3,4-dihydro-2H-benzoxazine: Contains an oxygen atom in a different position within the ring.

    6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Similar bromine substitution but different core structure.

Uniqueness

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its specific combination of bromine, sulfur, and oxygen atoms within the benzoxathiine ring

Eigenschaften

CAS-Nummer

111872-83-4

Molekularformel

C9H9BrO3S

Molekulargewicht

277.14 g/mol

IUPAC-Name

6-bromo-3-methyl-3,4-dihydro-1,2λ6-benzoxathiine 2,2-dioxide

InChI

InChI=1S/C9H9BrO3S/c1-6-4-7-5-8(10)2-3-9(7)13-14(6,11)12/h2-3,5-6H,4H2,1H3

InChI-Schlüssel

ADROYNOJUHQGPR-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C=CC(=C2)Br)OS1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.